molecular formula C22H21N3O3 B5441121 2-{1-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid

2-{1-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid

Cat. No.: B5441121
M. Wt: 375.4 g/mol
InChI Key: OLDYDJYHFICNRQ-UHFFFAOYSA-N
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Description

“2-{1-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid” is a compound that has been synthesized in various studies . It is characterized by its unique structure, which includes a pyrazole ring, a carbonyl group, and a benzoic acid moiety .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 86% with the compound appearing as a white solid . The synthesis process typically involves a reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various functional groups, including a pyrazole ring, a carbonyl group, and a benzoic acid moiety . The compound’s NMR data provides further insight into its structure .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions as reported in the literature . For instance, it has been used in the synthesis of other compounds, demonstrating its utility as a building block in organic synthesis .


Physical and Chemical Properties Analysis

The compound is reported to be a white solid with a melting point of 210.0–210.9 °C . Its NMR and MS data provide further information about its physical and chemical properties .

Properties

IUPAC Name

2-[1-(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-19(15-7-3-2-4-8-15)23-24-20(14)21(26)25-12-11-16(13-25)17-9-5-6-10-18(17)22(27)28/h2-10,16H,11-13H2,1H3,(H,23,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDYDJYHFICNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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